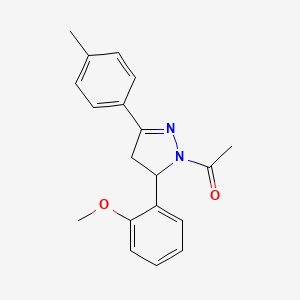
1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of pyrazoles, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been proposed that the compound may work by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of cancer, inflammation, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against a wide range of pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of more potent derivatives of the compound that exhibit improved activity against cancer, inflammation, and microbial infections. Another direction is the study of the compound's pharmacokinetics and toxicity in animal models, which is necessary for its eventual development as a drug candidate. Additionally, the compound's potential as a scaffold for the development of other bioactive compounds could be explored.
Méthodes De Synthèse
The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been reported in the literature. The most commonly used method involves the reaction of 4-methylacetophenone, 2-methoxybenzaldehyde, and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been the subject of several scientific studies due to its potential as a drug candidate. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)17-12-18(21(20-17)14(2)22)16-6-4-5-7-19(16)23-3/h4-11,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGONOQWOOLRZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4893853.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
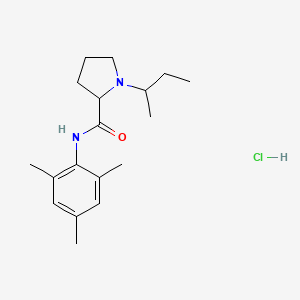
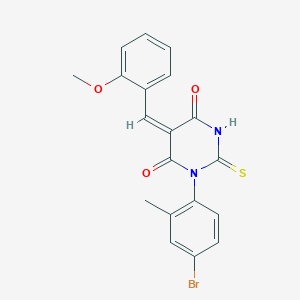
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)
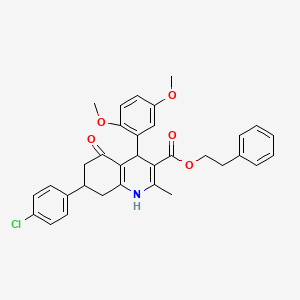
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)
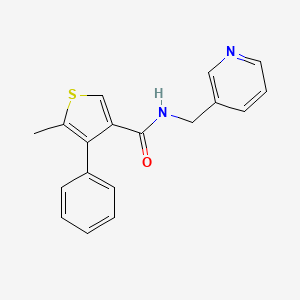
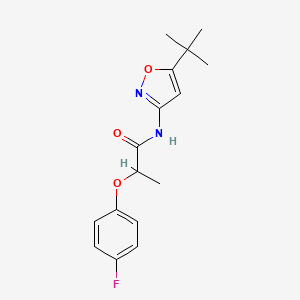
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)